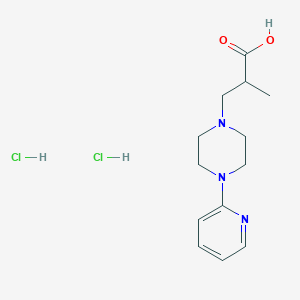
2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride
Descripción general
Descripción
2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride (2M3PPDC) is a compound that has been studied for its potential applications in the field of medicinal chemistry. It is a small organic molecule with a molecular weight of 488.86 g/mol, and a melting point of 166-168 °C. 2M3PPDC has been found to have a variety of biological activities, such as anti-inflammatory, anti-tumor, and analgesic properties.
Aplicaciones Científicas De Investigación
Cancer Treatment Research
2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride is explored in the context of cancer treatment. For instance, compounds including this molecule have been evaluated as potential Aurora kinase inhibitors, which may be useful in cancer therapy. Specifically, it is believed to inhibit Aurora A, a protein involved in cell division, and thus could play a role in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Electrophoretic Separation Studies
In another study, nonaqueous capillary electrophoresis was used to separate imatinib mesylate and related substances, including compounds structurally related to 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride. This research emphasizes the role of such compounds in the development of methods for quality control in pharmaceuticals (Lei Ye et al., 2012).
Antipsychotic Research
Compounds similar to 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride have been investigated for their potential as antipsychotic agents. One such study focused on L-745,870, a dopamine D(4) selective antagonist, which was studied as a possible treatment for schizophrenia. The metabolism of this compound in rats, monkeys, and humans revealed two major metabolic pathways, including the formation of a novel mercapturic acid adduct, indicating its potential therapeutic application (K. Zhang et al., 2000).
Synthesis and Docking Studies in Medicinal Chemistry
In medicinal chemistry, the synthesis of novel compounds, including those structurally related to 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride, is crucial. One study focused on synthesizing and conducting docking studies of a compound, showcasing its importance in drug design and development (V. Balaraju et al., 2019).
Antiarrhythmic and Antihypertensive Effects
Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to 2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride, showed strong antiarrhythmic and antihypertensive activities. These compounds' pharmacological results suggest that their effects may be related to their alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Propiedades
IUPAC Name |
2-methyl-3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-11(13(17)18)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12;;/h2-5,11H,6-10H2,1H3,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIJSBZGLZAJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=N2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-pyridin-2-YL-piperazin-1-YL)-propionic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)


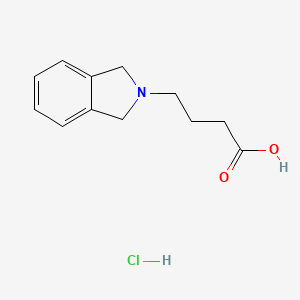
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/structure/B3088435.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)
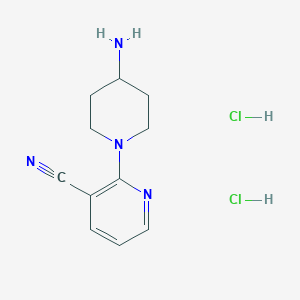
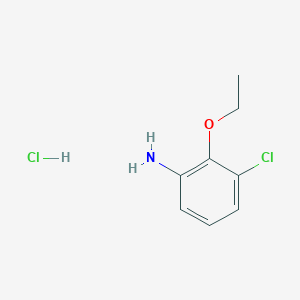
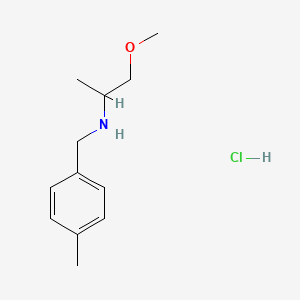

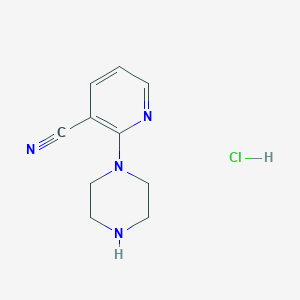
![2-[(Piperidin-4-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088493.png)